

# PF-06726304 tumor penetration enhancement

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**Compound Focus: PF-06726304**

Cat. No.: S539198

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## PF-06726304: Core Quantitative Data

The table below summarizes essential biochemical and cellular activity data for **PF-06726304**.

Parameter	Value	Description / Notes
Molecular Weight	446.33 g/mol	Formula: C <sub>22</sub> H <sub>21</sub> Cl <sub>2</sub> N <sub>3</sub> O <sub>3</sub> [1] [2]
Ki (EZH2 WT)	0.7 nM	Binding affinity for wild-type EZH2 [1] [2]
Ki (EZH2 Y641N)	3.0 nM	Binding affinity for a common mutant form of EZH2 [1] [2]
Cellular IC <sub>50</sub> (H3K27me3)	15 nM	Concentration that reduces H3K27me3 levels by 50% in Karpas-422 cells [1] [2]
Cellular IC <sub>50</sub> (Proliferation)	25 nM	Concentration that inhibits proliferation by 50% in Karpas-422 cells [1]
Solubility (DMSO)	10-45 mg/mL	~22.4-100.8 mM; batch-dependent, sonication is recommended [1] [2]
In Vivo Formulation	10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline	Can achieve a concentration of ~1 mg/mL (2.24 mM) [2]

## Standard Experimental Protocols

Here are detailed methodologies for key experiments using **PF-06726304**, as cited in the literature.

### In Vitro H3K27me3 Reduction Assay (Cell-Based ELISA)

This protocol is used to measure the compound's ability to inhibit EZH2 function within cells, typically in the Karpas-422 diffuse large B-cell lymphoma line [1].

- **Cell Plating:** Plate Karpas-422 cells in 96-well plates at a density of 2,500 cells per well in 100  $\mu$ L of complete growth medium.
- **Compound Treatment:**
  - Prepare an 11-point serial dilution of **PF-06726304** in DMSO.
  - Further dilute the compound in growth medium. The final DMSO concentration should not exceed 0.5%.
  - Add 25  $\mu$ L of the compound solution to each well. The highest final concentration tested is typically 50  $\mu$ M.
- **Incubation:** Incubate the plates for 72 hours at 37°C and 5% CO<sub>2</sub>.
- **Cell Lysis:** After incubation, centrifuge the plates and remove the medium. Lyse the cells by adding an acid-extraction solution and shaking for 50 minutes at 4°C.
- **ELISA Detection:**
  - Transfer cell lysates to an ELISA plate.
  - Incubate with a primary antibody against trimethylated histone H3K27 (H3K27me3).
  - Wash the plate and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  - Add a substrate (e.g., TMB) to develop a colorimetric signal, which is stopped with a stop solution.
- **Data Analysis:** Measure the absorbance to quantify H3K27me3 levels. The IC<sub>50</sub> value is the concentration at which a 50% reduction in H3K27me3 is observed relative to untreated controls.

### In Vivo Efficacy Study in Xenograft Models

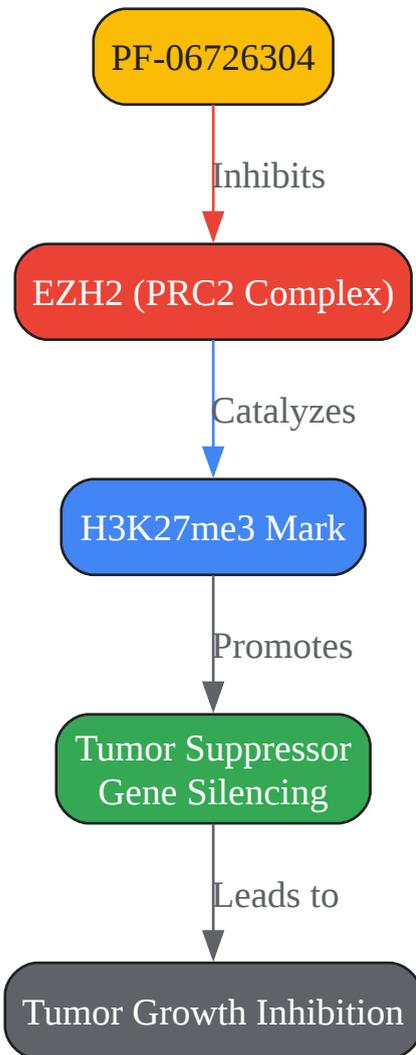
This protocol assesses the antitumor efficacy of **PF-06726304** in animal models [1] [2].

- **Animal Model:** Use female SCID beige mice.
- **Tumor Inoculation:** Subcutaneously implant mice with Karpas-422 cells to establish tumors.
- **Dosing Regimen:**

- Administer **PF-06726304** orally, often at doses of 30, 100, and 200-300 mg/kg.
- The compound is typically administered twice daily (BID).
- The study duration is usually around 20 days.
- **Formulation:** For oral dosing, the compound can be formulated in a suspension. One referenced in vivo formulation is 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline, sonicated to achieve a clear solution at 1 mg/mL [2].
- **Endpoint Measurements:**
  - Monitor tumor volume regularly to assess growth inhibition.
  - At the end of the study, analyze tumor samples to confirm on-target effects via reduced H3K27me3 levels and derepression of EZH2 target genes.

## Mechanism of Action & Workflow

The following diagram illustrates how **PF-06726304** targets the EZH2 function within the PRC2 complex to exert its antitumor effects.



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**PF-06726304** Inhibits EZH2 to Reactivate Tumor Suppressor Genes

## Frequently Asked Questions

**Q1: What is the evidence that PF-06726304 penetrates tumors effectively in vivo?** A1: Studies in a Karpas-422 xenograft mouse model demonstrated that oral administration of **PF-06726304** led to **dose-dependent tumor growth suppression** and a concurrent, robust reduction in H3K27me3 levels within the tumors. This confirmed that the compound successfully reached its target in the tumor tissue and engaged EZH2 [1] [2].

**Q2: Besides lymphoma, are there other cancer types where PF-06726304 has shown promise?** A2: While the most detailed preclinical data is in lymphoma models, recent genetic and epigenetic studies have identified EZH2 as a key target in **sarcoma stem cells (STS-CSCs)** across multiple subtypes. Inhibiting EZH2 with agents like tazemetostat was shown to reduce the CSC population, suggesting a potential application for EZH2 inhibitors like **PF-06726304** in overcoming chemotherapy resistance in sarcomas [3].

**Q3: How should I handle solubility issues with PF-06726304 in cell culture?** A3: **PF-06726304** has good solubility in DMSO (10-45 mg/mL). For cell-based assays, prepare a concentrated stock in DMSO and then dilute it into the culture medium. The final DMSO concentration should be kept low (e.g.,  $\leq 0.5\%$ ) to avoid cytotoxicity. Sonication of the stock solution can aid in dissolving the compound completely [1] [2].

**Q4: What are the recommended storage conditions?** A4: The powder should be stored at  $-20^{\circ}\text{C}$ . For solutions in DMSO, it is recommended to store them at  $-80^{\circ}\text{C}$  to maximize stability over time (e.g., for 1 year) [2]. Always use fresh DMSO that is free of water to prevent degradation.

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## References

1. PF-06726304 | Histone Methyltransferase inhibitor [selleckchem.com]
2. - PF | Histone Methyltransferase | TargetMol 06726304 [targetmol.com]
3. Genetic and epigenetic characterization of sarcoma stem ... [nature.com]

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